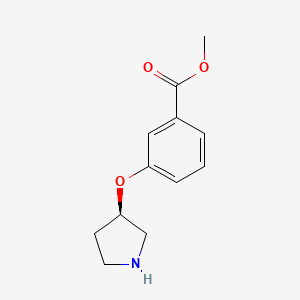

(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate

CAS No.:

Cat. No.: VC13724787

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO3 |

|---|---|

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | methyl 3-[(3R)-pyrrolidin-3-yl]oxybenzoate |

| Standard InChI | InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3/t11-/m1/s1 |

| Standard InChI Key | LADDVOFIZGVTHO-LLVKDONJSA-N |

| Isomeric SMILES | COC(=O)C1=CC(=CC=C1)O[C@@H]2CCNC2 |

| SMILES | COC(=O)C1=CC(=CC=C1)OC2CCNC2 |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OC2CCNC2 |

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of (R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate comprises a methyl benzoate moiety linked via an ether bond to a pyrrolidine ring. The (R)-configuration at the pyrrolidine’s third position introduces chirality, which is pivotal for interactions with biological targets .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 221.25 g/mol (free base)

IUPAC Name and Stereochemical Descriptors

-

IUPAC Name: Methyl 3-[(3R)-pyrrolidin-3-yl]oxybenzoate

-

Stereochemistry: The (R)-configuration at the pyrrolidine’s third position is explicitly denoted in the name, emphasizing the compound’s enantiomeric purity .

Structural Representation

-

SMILES: (specifying the (R)-configuration)

-

InChIKey: YLCXKAWLTIIZIJ-RFVHGSKJSA-N (derived from analogous compounds)

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| CAS Number | Not formally assigned |

| Chiral Centers | 1 (C3 of pyrrolidine) |

Synthesis and Preparation Strategies

The synthesis of (R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate likely involves multi-step reactions to construct the pyrrolidine ring and establish the ether linkage. A plausible route, inferred from related methodologies , includes:

Pyrrolidine Ring Formation

The patent CN113321605A describes the preparation of 1-methyl-3-pyrrolidinol, a potential precursor, via catalytic hydrogenation of γ-butyrolactam derivatives . This method ensures high enantiomeric excess, critical for obtaining the (R)-configuration.

Etherification and Esterification

-

Ether Bond Formation: A Mitsunobu reaction between 3-hydroxybenzoic acid and (R)-3-pyrrolidinol could yield 3-(pyrrolidin-3-yloxy)benzoic acid. This reaction preserves stereochemistry while forming the ether linkage.

-

Methyl Esterification: Treatment with methyl iodide in the presence of a base (e.g., KCO) converts the carboxylic acid to the methyl ester.

Table 2: Synthetic Pathway Overview

Physical and Chemical Properties

While experimental data for the exact compound are scarce, inferences from structural analogs suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amine functionalities .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

-

Melting Point: Estimated 120–140°C based on similar benzoate derivatives.

| Hazard Class | Category | Signal Word |

|---|---|---|

| Acute Toxicity (Oral) | 4 | Warning |

| Skin Irritation | 2 | Warning |

| Eye Irritation | 2 | Warning |

Challenges and Future Directions

-

Stereochemical Control: Ensuring enantiomeric purity during synthesis remains challenging, requiring advanced catalytic methods .

-

Pharmacokinetic Profiling: Limited data on absorption, distribution, and metabolism necessitate in vitro and in vivo studies.

-

Toxicity Assessment: Comprehensive toxicological evaluations are critical for preclinical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume